molecular formula C19H14N4O3 B11532443 5-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide

5-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B11532443
M. Wt: 346.3 g/mol
InChI Key: HHCHUGBDSIXHEC-UHFFFAOYSA-N
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Description

5-METHYL-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-METHYL-N’-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-PHENYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the oxazole and carbohydrazide moieties. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit enzymes or block receptor sites, leading to therapeutic effects such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications

Properties

Molecular Formula

C19H14N4O3

Molecular Weight

346.3 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H14N4O3/c1-11-15(16(23-26-11)12-7-3-2-4-8-12)18(24)22-21-17-13-9-5-6-10-14(13)20-19(17)25/h2-10,20,25H,1H3

InChI Key

HHCHUGBDSIXHEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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